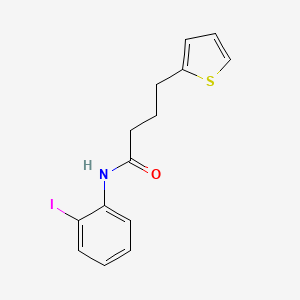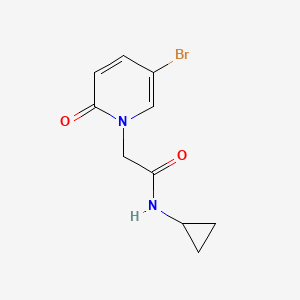![molecular formula C23H18N4O3S B7476956 4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7476956.png)
4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. It is a sulfhydryl-containing quinazoline derivative that exhibits promising biological activities, making it a potential candidate for use in pharmaceutical research.
Mecanismo De Acción
The mechanism of action of 4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide involves the inhibition of various enzymes involved in cell proliferation. Specifically, this compound inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, the compound prevents the replication of cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound exhibits various other biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory activity, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to exhibit antiviral activity against certain viruses, including herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide in lab experiments is its potent biological activity. This compound exhibits significant anticancer activity, making it a valuable tool for cancer research. Additionally, this compound exhibits various other biochemical and physiological effects, making it a potential candidate for use in the treatment of other diseases.
However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound exhibits cytotoxicity against normal cells, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide. One potential direction is to investigate the compound's potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential targets for drug development. Finally, studies are needed to investigate the compound's potential use in the treatment of other diseases, such as inflammatory diseases and viral infections.
Métodos De Síntesis
The synthesis of 4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide involves the reaction of 2-chloro-N-(4-oxo-3-phenylquinazolin-2-yl)acetamide with 4-mercaptobenzoic acid in the presence of a base. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
The potential applications of 4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide in scientific research are vast. One of the most significant applications is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It is believed that this compound induces apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation.
Propiedades
IUPAC Name |
4-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c24-21(29)15-10-12-16(13-11-15)25-20(28)14-31-23-26-19-9-5-4-8-18(19)22(30)27(23)17-6-2-1-3-7-17/h1-13H,14H2,(H2,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRUQQVJJXDYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide](/img/structure/B7476877.png)
![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B7476883.png)
![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7476891.png)
![Ethyl 4-[[1-(3,4-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7476918.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7476926.png)

![4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476931.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide](/img/structure/B7476945.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide](/img/structure/B7476957.png)
![N-(2,3-dihydro-1H-inden-5-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476962.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide](/img/structure/B7476970.png)
